molecular formula C15H11N3O B14536017 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one CAS No. 62289-97-8

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one

Cat. No.: B14536017
CAS No.: 62289-97-8
M. Wt: 249.27 g/mol
InChI Key: SXDDWCDEGHFLSH-UHFFFAOYSA-N
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Description

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one is a heterocyclic compound that belongs to the class of indoloquinolines. This compound is of significant interest due to its unique structural features and potential biological activities. It has been studied for its applications in various fields, including medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the indole and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is believed to be mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position can affect the compound’s ability to interact with molecular targets and may enhance its biological properties compared to similar compounds .

Properties

CAS No.

62289-97-8

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

7-methyl-5H-indolo[2,3-c][1,5]naphthyridin-6-one

InChI

InChI=1S/C15H11N3O/c1-18-11-7-3-2-5-9(11)12-13-10(6-4-8-16-13)17-15(19)14(12)18/h2-8H,1H3,(H,17,19)

InChI Key

SXDDWCDEGHFLSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NC4=C3N=CC=C4

Origin of Product

United States

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